molecular formula C22H20N4O3S2 B11471491 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11471491
M. Wt: 452.6 g/mol
InChI Key: GMANDLATLASXNN-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and contains a variety of functional groups.
  • The core structure consists of a pyrazolo-thiazepine ring fused with a benzothiazole moiety. This complex arrangement of atoms contributes to its unique properties.
  • The compound’s chemical formula is C19H16N2O2S2.
  • It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
  • Preparation Methods

    • Synthesis of this compound involves several steps. One common approach starts with the condensation of 3-methylbenzothiazol-2-amine with 4-hydroxy-3-methoxybenzaldehyde.
    • The reaction proceeds under acidic conditions, leading to the formation of an intermediate Schiff base.
    • Next, cyclization occurs, resulting in the pyrazolo-thiazepine ring. The methyl group at position 3 of the benzothiazole contributes to the final product.
    • Industrial production methods may involve modifications of this synthetic route, optimization for yield, and scalability.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It may be susceptible to oxidation at the phenolic hydroxyl group.

        Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

        Substitution: The benzothiazole ring could participate in nucleophilic substitution reactions.

    • Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.

      Medicine: Preliminary studies suggest it may exhibit antioxidant properties and could be relevant in drug development.

      Industry: Its unique structure may find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific cellular targets.
    • It could modulate enzymatic activity, affect signaling pathways, or influence gene expression.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other heterocyclic derivatives with fused rings.
    • For instance, compare it to related pyrazolo-thiazepines or benzothiazoles.
    • Highlight its distinct features, such as the methoxyphenyl group and the methyl-substituted benzothiazole.

    Properties

    Molecular Formula

    C22H20N4O3S2

    Molecular Weight

    452.6 g/mol

    IUPAC Name

    4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

    InChI

    InChI=1S/C22H20N4O3S2/c1-11-4-6-14-17(8-11)31-22(23-14)26-21-19(12(2)25-26)20(30-10-18(28)24-21)13-5-7-16(29-3)15(27)9-13/h4-9,20,27H,10H2,1-3H3,(H,24,28)

    InChI Key

    GMANDLATLASXNN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC(=C(C=C5)OC)O)C(=N3)C

    Origin of Product

    United States

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